molecular formula C15H9NO4 B5264821 6-nitro-3-phenyl-2H-chromen-2-one

6-nitro-3-phenyl-2H-chromen-2-one

Cat. No.: B5264821
M. Wt: 267.24 g/mol
InChI Key: NZIIZXLAGCTAMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitro-2H-chromen-2-one is a type of coumarin derivative . Coumarins are a large group of naturally occurring compounds synthesized by numerous plant species as well as by some bacteria and fungi . They are valuable kinds of oxygen-containing heterocycles widely found in nature .


Synthesis Analysis

The synthesis of coumarin systems has been considered for many organic and pharmaceutical chemists . This review includes the recent research in synthesis methods of coumarin systems, investigating their biological properties and describing the literature reports for the period of 2016 to the middle of 2020 . In an interesting procedure, the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one 3 under reflux conditions yielded 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one 22 and then reaction of 22 with various azoles led to a series of coumarin-derived azolyl ethanols .


Molecular Structure Analysis

The name of 2H- and 4H-chromen-2-one depends on the arrangement of sp3 carbon associated with the ring oxygen . 4H-chromen-4-one and 2H-chromen-2-one patterns are tracked once sp3 carbon is substituted by a carbonyl function, respectively .


Chemical Reactions Analysis

The base hydrolysis of 6-nitro-2H-chromen-2-one (NC) and 6-nitro-2H-chromen-2-one-3-carboxylic acid (NCC) in water-methanol and water-acetone mixtures follows a rate law with k obs = k 2 [OH −] and k obs = k 1 + k 2 [OH − ], respectively .


Physical And Chemical Properties Analysis

6-Nitro-2H-chromen-2-one has a molecular weight of 191.14 . It is a solid at room temperature .

Properties

IUPAC Name

6-nitro-3-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO4/c17-15-13(10-4-2-1-3-5-10)9-11-8-12(16(18)19)6-7-14(11)20-15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIIZXLAGCTAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.